Soraprazan, also known as BY359, is a potassium-competitive acid blocker (P-CAB) that acts as a potent and reversible inhibitor of the gastric proton pump (H+,K+-ATPase). [, , ] This classification places it within a group of compounds promising for treating gastroesophageal reflux disease (GERD) and other acid-related ailments. [] Soraprazan is recognized for its rapid and consistent inhibition of gastric acid secretion. [] Beyond its role in managing gastric acidity, Soraprazan is also being investigated for its potential in treating Stargardt’s disease and dry age-related macular degeneration (AMD). [] Notably, it exhibits the ability to remove lipofuscin accumulation in the retinal pigment epithelium (RPE), a hallmark of these diseases. []
The synthesis of Soraprazan involves multiple steps that include the formation of key intermediates and their subsequent reactions to yield the final compound. The synthetic route typically consists of:
Industrial production requires scaling up these laboratory methods while optimizing reaction conditions and employing advanced purification techniques to meet pharmaceutical standards.
Soraprazan has a complex molecular structure characterized by its imidazo[1,2-h][1,7]naphthyridine framework. The molecular formula is , with a molecular weight of approximately 342.41 g/mol. Notably, it features various functional groups that enhance its pharmacological activity:
The structure allows for high selectivity and potency in inhibiting gastric acid secretion .
Soraprazan undergoes several types of chemical reactions, including:
These reactions can lead to various derivatives with distinct pharmacological properties, which are important for drug development .
Soraprazan acts primarily by inhibiting the H,K-ATPase enzyme, which is crucial for gastric acid secretion. Its mechanism includes:
In the context of Stargardt disease, Soraprazan promotes the clearance of lipofuscin from retinal pigment epithelium cells, potentially slowing disease progression .
Soraprazan exhibits several notable physical and chemical properties:
These properties are critical for formulation development and therapeutic applications .
Soraprazan's primary applications include:
Ongoing clinical trials are evaluating its safety and efficacy in various patient populations, further expanding its therapeutic potential .
Soraprazan (developmental codes BYK-61359, Remofuscin; CAS 261944-46-1) emerged from pharmaceutical research programs targeting gastric acid-related disorders in the late 1990s. Initially developed by ALTANA Pharma as a potassium-competitive acid blocker (P-CAB), this compound represented a novel approach to gastric acid suppression distinct from conventional proton pump inhibitors. The scientific impetus derived from the recognized limitations of proton pump inhibitors, including their slow onset of action, acid instability, and nocturnal acid breakthrough [2] [8]. Early pharmacological characterization revealed Soraprazan's potent and reversible inhibition of gastric H⁺/K⁺ ATPase, with an inhibitory constant (Kᵢ) of 6.4 nM and dissociation constant (Kd) of 26.4 nM, establishing its mechanistic promise [2] [4].
Table 1: Key Developmental Milestones for Soraprazan
Year | Development Stage | Significant Finding/Status |
---|---|---|
Late 1990s | Discovery | Identified as potent P-CAB by ALTANA Pharma |
2007 | Preclinical Characterization | Published as superior acid inhibitor vs. esomeprazole in canine models |
2019 | Clinical Repurposing | Phase II trials initiated for Stargardt disease (EudraCT2018-001496-20) |
2022 | Development Status | Discontinued for GERD; active investigation for ocular pathologies |
The compound demonstrated rapid onset and prolonged duration in canine models, achieving significantly greater pH elevation than esomeprazole within the first hours post-administration [2]. Despite promising antisecretory properties, clinical development for gastroesophageal reflux disease was discontinued due to competitive market dynamics and strategic prioritization of other compounds. In a significant therapeutic pivot, Soraprazan was repurposed for ocular pathologies following discoveries about its interaction with retinal pigment epithelium, leading to orphan drug designation in the European Union for Stargardt disease [4] [7]. Current development is spearheaded by Katairo GmbH, with active Phase II clinical trials completed in the United Kingdom, Italy, and Germany for Stargardt disease as of 2019 [7].
Soraprazan belongs to the imidazo[1,2-h][1,7]naphthyridine chemical class, characterized by a complex heterocyclic framework distinct from benzimidazole-based proton pump inhibitors. Its systematic IUPAC designation is (7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo[1,2-h][1,7]naphthyridin-8-ol, reflecting three chiral centers that confer stereospecific activity [4] [10]. The molecular formula (C21H25N3O3) corresponds to a molecular weight of 367.4 g/mol, with specific stereochemical configuration (7R,8R,9R) essential for target engagement [4].
The structure incorporates several pharmacologically significant features:
Table 2: Molecular Properties of Soraprazan
Property | Specification | Pharmacological Relevance |
---|---|---|
XLogP3 | 2.8 | Balanced lipophilicity for tissue penetration |
Hydrogen Bond Donor Count | 2 | Facilitates target binding interactions |
Hydrogen Bond Acceptor Count | 5 | Enhances solubility and bioavailability |
Exact Mass | 367.18959167 g/mol | Precision in molecular characterization |
Stereochemistry | (7R,8R,9R) | Essential for target specificity and potency |
Computational analysis reveals that the protonated form predominates at physiological pH (pKa 9.37), enabling concentration within acidic compartments like parietal cell canaliculi and lysosomes of retinal pigment epithelium cells [3] [4]. Unlike proton pump inhibitors requiring acid activation, Soraprazan's stability across pH gradients (particularly its acid tolerance) permits immediate bioavailability without enteric coating [4] [8]. The rigid tetracyclic system constrains rotational freedom, optimizing binding geometry to both gastric proton pumps and ocular targets through precise three-dimensional orientation of key functional groups [10].
Soraprazan exhibits a unique bifunctional pharmacological profile, with validated mechanisms in both gastroenterological and ophthalmological domains. In gastric acid regulation, it functions as a highly specific, competitive, and reversible inhibitor of the hydrogen-potassium adenosine triphosphatase (H⁺/K⁺ ATPase), binding at the potassium site of the catalytic α-subunit. This molecular action occurs within 30 minutes of administration, achieving 50% maximal inhibitory concentration (IC50) values of 0.1 μM in ion-leaky vesicles and 0.19 μM in isolated gastric glands, significantly surpassing proton pump inhibitors in onset kinetics [2] [8]. The compound's accumulation in parietal cells under both acidic and neutral conditions enables prolonged suppression irrespective of stimulation state, addressing the nocturnal acid breakthrough limitation of conventional proton pump inhibitors [8].
The mechanistic transition to ocular therapeutics emerged from Soraprazan's lysosomal interaction profile. In Stargardt disease, characterized by toxic lipofuscin bisretinoid (A2E) accumulation in retinal pigment epithelium, Soraprazan promotes granular clearance through enhanced lysosomal exocytosis and autophagy modulation [4] [10]. Research demonstrates that Soraprazan specifically reduces lipofuscin autofluorescence in retinal pigment epithelium cells without affecting melanin content, indicating selective action on pathological accumulations [10]. This effect occurs independently of ABCA4 protein modulation, instead facilitating physical removal of accumulated fluorophores through lysosomal membrane interaction.
Table 3: Dual Therapeutic Targeting of Soraprazan
Therapeutic Domain | Molecular Target | Primary Action | Biological Consequence |
---|---|---|---|
Gastroenterology | Gastric H⁺/K⁺ ATPase | Potassium-competitive inhibition | Rapid, reversible acid secretion blockade |
Ophthalmology | Retinal pigment epithelium lysosomes | Lipofuscin clearance promotion | Reduced toxic accumulation in Stargardt disease |
Preclinical validation in Abca4-/- murine models demonstrated significant reduction of retinal lipofuscin granules following oral Soraprazan administration, establishing proof-of-concept for ocular biodistribution and activity [4] [10]. The transition from antisecretory to ocular indications represents a compelling drug repurposing paradigm, leveraging shared lysosomotropic properties across distinct tissue targets. This dual targeting capacity stems from Soraprazan's unique physicochemical profile—high pKa, balanced lipophilicity, and molecular stability—enabling sufficient concentrations in both gastric mucosa and retinal tissues following systemic administration [4] [7]. Ongoing clinical development focuses exclusively on its ocular applications, with gastric indications no longer actively pursued despite established mechanistic efficacy [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3